molecular formula C29H27N2O12P B8205344 Proteinase, Tritirachium album serine

Proteinase, Tritirachium album serine

Cat. No.: B8205344
M. Wt: 626.5 g/mol
InChI Key: OUPAKHMWUJJXOM-UHFFFAOYSA-N
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Description

Historical Context and Discovery of Proteinase K

Proteinase K was first discovered and characterized in 1974 from the culture filtrate of the fungus Tritirachium album Limber. wikipedia.orgnih.gov The "K" in its name is a reference to its potent ability to digest keratin (B1170402), the fibrous structural protein found in hair, feathers, horns, and wool. gbiosciences.commicrobiologie-clinique.com The enzyme was isolated from a strain of the fungus that was capable of growing on keratin as its sole source of carbon and nitrogen. avantorsciences.comthomassci.com This discovery was significant as it provided researchers with a highly stable and reactive protease with broad specificity, capable of inactivating nucleases during the isolation of nucleic acids. thomassci.comagscientific.com

Discovery Timeline
Year of Discovery 1974. wikipedia.orgcusabio.comyoutube.com
Source Organism Fungus Tritirachium album Limber (also known as Parengyodontium album or Engyodontium album). wikipedia.orgagscientific.comitwreagents.com
Basis for Name "K" Ability to digest native Keratin. wikipedia.orggbiosciences.commicrobiologie-clinique.com
Initial Isolation From culture filtrates of the fungus. avantorsciences.comthomassci.com

Taxonomic Origin and Source Organism

The natural source of Proteinase K is the mold Tritirachium album. gbiosciences.comsigmaaldrich.com Historically classified within the Fungi Imperfecti, more recent phylogenetic analyses have placed the genus Tritirachium in the phylum Basidiomycota. drfungus.orgscielo.br The classification of its source organism has evolved, with Tritirachium album now often referred to by its synonym, Engyodontium album or Parengyodontium album. wikipedia.orgtaylorandfrancis.com

Taxonomic Classification of Source Organism
Kingdom Fungi. prf.or.jpwikipedia.org
Phylum Basidiomycota. scielo.brwikipedia.org
Class Tritirachiomycetes. scielo.brwikipedia.org
Order Tritirachiales. scielo.brwikipedia.org
Family Tritirachiaceae. scielo.brwikipedia.org
Genus Tritirachium. scielo.brwikidata.org
Species Tritirachium album. prf.or.jpwikidata.org

Enzymatic Classification and Family Affiliation

Proteinase, Tritirachium album serine, is classified based on its catalytic mechanism and its evolutionary relationship to other proteases. microbiologie-clinique.com

Proteinase K is unequivocally classified as a serine protease. wikipedia.orgsigmaaldrich.comselectscience.netamsbio.com This designation is due to the presence of a serine residue in its active site which plays a crucial role in the catalytic mechanism of peptide bond hydrolysis. gbiosciences.com Like other serine proteases, its catalytic activity depends on a characteristic "catalytic triad" of amino acids. gbiosciences.comavantorsciences.com In Proteinase K, this triad (B1167595) consists of Aspartic Acid-39, Histidine-69, and Serine-224 (Asp39-His69-Ser224). gbiosciences.comavantorsciences.comthomassci.com This arrangement is fundamental to its proteolytic function. gbiosciences.com

Based on its structural and functional characteristics, Proteinase K is a member of the subtilisin family, also known as Peptidase Family S8. wikipedia.orgmicrobiologie-clinique.comitwreagents.comamsbio.com The S8 family is a large group of serine endopeptidases. nih.gov While both chymotrypsin (B1334515) and subtilisin families are serine proteases, they are examples of convergent evolution, having independently developed a similar catalytic triad mechanism within different protein folds. ebi.ac.uk Proteinase K's inclusion in the subtilisin family is based on evidence from its crystal and molecular structure, which shows homology to subtilisin. avantorsciences.comthomassci.comsigmaaldrich.com

Enzymatic Classification Details
Enzyme Commission (EC) Number 3.4.21.64. wikipedia.org
Enzyme Class Serine Protease. wikipedia.orgsigmaaldrich.comselectscience.net
Catalytic Triad Asp39, His69, Ser224. gbiosciences.comavantorsciences.comthomassci.com
Protease Family Peptidase Family S8 (Subtilisin family). wikipedia.orgmicrobiologie-clinique.comitwreagents.comamsbio.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-nitrophenyl)methyl 6-(1-hydroxyethyl)-4-methyl-7-oxo-3,4-diphenoxy-5-phosphonooxy-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27N2O12P/c1-18(32)23-26(33)30-24(27(34)40-17-19-13-15-20(16-14-19)31(35)36)25(41-21-9-5-3-6-10-21)28(2,29(23,30)43-44(37,38)39)42-22-11-7-4-8-12-22/h3-16,18,23,32H,17H2,1-2H3,(H2,37,38,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUPAKHMWUJJXOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C(=O)N2C1(C(C(=C2C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-])OC4=CC=CC=C4)(C)OC5=CC=CC=C5)OP(=O)(O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27N2O12P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

626.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Biology of Proteinase, Tritirachium Album Serine

High-Resolution Crystal Structure Determination

The atomic coordinates of Proteinase K have been determined to very high resolutions using X-ray diffraction methods. nih.govrcsb.orgrcsb.org Crystals of the enzyme have been subjected to synchrotron radiation to collect diffraction data, allowing for the determination of its structure at resolutions as high as 0.98 Å. rcsb.orgnih.gov

One notable study utilized high-quality crystals grown under microgravity conditions and cryocooling to collect X-ray diffraction data to a resolution of 0.98 Å, resulting in 136,380 unique reflections. nih.gov The structure was subsequently refined using anisotropic refinement programs such as SHELX-97 and REFMAC. nih.govfsu.edu This high-resolution analysis yielded final R-factors and R-free values of 11.4% and 12.4% with REFMAC, and 12.8% and 13.5% with SHELX-97, respectively, indicating a highly accurate structural model. nih.govfsu.edu Other structural determinations at various resolutions have also been achieved, each contributing to a comprehensive understanding of the enzyme's architecture. rcsb.orgrcsb.org For instance, a structure was solved at 1.27 Å resolution using single-wavelength anomalous diffraction (SAD) phasing from the weak anomalous signal of sulfur atoms. rcsb.org

Crystallographic Data for Proteinase, Tritirachium album Serine
PDB IDResolution (Å)MethodR-Value WorkR-Value FreeRefinement Program(s)
2ID81.27X-RAY DIFFRACTION0.1330.159SHELXD, SHELXE
Not specified0.98X-RAY DIFFRACTION0.114 / 0.1280.124 / 0.135REFMAC / SHELX-97
7S4Z1.90X-RAY DIFFRACTION0.1650.196Not specified
Not specified0.15 (nm)X-RAY DIFFRACTIONNot specifiedNot specifiedNot specified

The precision of atomic-resolution crystallography also permits the identification of conformational heterogeneity, such as side-chain disorders. In the 0.98 Å resolution structure of Proteinase K, discrete disorders in the side chains of 8 out of the 279 residues were identified. nih.gov This indicates that certain side chains are not fixed in a single conformation but rather exist in multiple, closely related positions. Understanding these subtle structural variations is important as they can reflect the inherent flexibility of the protein, which is often linked to its function and interaction with substrates.

Catalytic Triad (B1167595) Architecture and Stereochemistry

Like other members of the subtilisin family, the catalytic activity of Proteinase K is dependent on a specific arrangement of three amino acid residues in its active site, known as the catalytic triad. gbiosciences.comcephamls.comabsin.net This triad is responsible for the nucleophilic attack on the peptide bond of the substrate.

Catalytic Triad Residues of this compound
ResiduePositionRole in Catalysis
Aspartic Acid (Asp)39Orients and stabilizes the Histidine residue
Histidine (His)69Acts as a general acid-base catalyst, activating the Serine residue
Serine (Ser)224Provides the nucleophilic hydroxyl group for peptide bond cleavage

The functionality of the catalytic triad is critically dependent on a network of hydrogen bonds connecting the three residues. nih.govyoutube.com The carboxyl group of Asp39 forms a hydrogen bond with the imidazole (B134444) ring of His69, which in turn is hydrogen-bonded to the hydroxyl group of Ser224. youtube.com This network facilitates a charge-relay system, where the proton from the Ser224 hydroxyl group is transferred to the His69, making the Serine oxygen a potent nucleophile. youtube.com

The ultra-high-resolution (0.98 Å) crystal structure has provided direct observational evidence for these crucial interactions. nih.gov In this structure, hydrogen bonds within the catalytic triad are clearly identified. nih.gov Furthermore, the electron density map revealed the presence of an unusually short hydrogen bond between Asp39 and His69, termed a "catalytic hydrogen bond." nih.gov There were also clear electron density peaks corresponding to the hydrogen atoms associated with the Oγ of Ser224 and the Nδ1 of His69, confirming the precise geometry and bonding arrangement that empowers the catalytic mechanism. nih.gov

Mechanistic Roles of Catalytic Triad Residues in Proteolysis

Proteinase K, a serine protease from the fungus Tritirachium album, belongs to the subtilisin family of enzymes. nih.govresearchgate.net Its catalytic activity relies on a conserved active site architecture known as the catalytic triad. rsc.org This triad is composed of three specific amino acid residues—Aspartate (Asp) 39, Histidine (His) 69, and Serine (Ser) 224—which are brought into a precise three-dimensional orientation by the protein's folding, despite being distant in the primary sequence. nih.govresearchgate.netrsc.orgtandfonline.com These residues work in concert to perform the hydrolysis of peptide bonds through a mechanism known as covalent catalysis. rsc.org

The catalytic mechanism is initiated by a charge-relay network. rsc.orgnih.gov The acidic residue, Asp39, is not directly involved in the reaction with the substrate but plays a crucial structural role by orienting the imidazole ring of His69 and stabilizing its positive charge through a hydrogen bond. nih.govwikipedia.org This interaction increases the basicity of the His69 residue. rsc.org High-resolution crystallographic studies have revealed the presence of an unusually short and strong hydrogen bond, termed a "catalytic hydrogen bond," between Asp39 and His69, which is part of an elaborate hydrogen bond network essential for catalysis. nih.gov

His69 functions as a general base, accepting a proton from the hydroxyl group of Ser224. nih.govwikipedia.org This proton abstraction makes the Ser224 residue a potent nucleophile. rsc.orgnih.gov The activated serine's oxygen atom then performs a nucleophilic attack on the carbonyl carbon of the scissile peptide bond in the substrate. nih.govnih.gov This attack results in the formation of a transient, high-energy tetrahedral intermediate. nih.govnih.gov The negative charge that develops on the carbonyl oxygen of this intermediate is stabilized by a structural feature called the "oxyanion hole," which in Proteinase K is formed by the backbone amides of Asn161 and Ser224. tandfonline.comnih.gov

Following the formation of the tetrahedral intermediate, the His69 residue, now protonated (His69-H+), acts as a general acid. It donates its newly acquired proton to the nitrogen atom of the scissile peptide bond, leading to the cleavage of the bond and the release of the C-terminal portion of the substrate (the amine product). gbiosciences.com This leaves the N-terminal portion of the substrate covalently attached to the Ser224 residue, forming an acyl-enzyme intermediate. nih.gov The catalytic cycle is completed by the hydrolysis of this intermediate. A water molecule enters the active site, and His69, now acting as a base again, accepts a proton from the water, activating it to hydrolyze the acyl-enzyme bond. This releases the N-terminal portion of the substrate and regenerates the free enzyme, returning the catalytic triad residues to their initial state for the next round of catalysis.

Table 1: Catalytic Triad Residues of Proteinase K

Residue Position Mechanistic Role
Aspartate (Asp) 39 Orients and stabilizes His69 through hydrogen bonding. nih.govwikipedia.org
Histidine (His) 69 Acts as a general acid-base catalyst; accepts a proton from Ser224 and donates it to the substrate's leaving group. nih.govwikipedia.org
Serine (Ser) 224 Functions as the primary nucleophile, attacking the substrate's carbonyl carbon after activation by His69. nih.govnih.gov

Calcium Ion Binding Sites and Their Structural Role

Proteinase K contains two distinct binding sites for calcium ions (Ca²⁺), which play a critical role in the enzyme's structural stability rather than its direct catalytic function. rsc.orgtandfonline.comnih.gov These sites are located near the active center but are not directly involved in the catalytic mechanism. rsc.orgnih.gov The two sites exhibit significantly different affinities for Ca²⁺. One site, designated Ca 1, binds calcium with high affinity, showing a dissociation constant (Kd) of approximately 7.6 x 10⁻⁸ M. rsc.org The second site, Ca 2, binds calcium much more weakly. rsc.orgnih.govnih.gov

The coordination geometry of these sites has been detailed through X-ray crystallography. The high-affinity Ca 1 site features a near-ideal pentagonal bipyramidal configuration. rsc.org The ligands coordinating this calcium ion include the side-chain carboxylate of Asp200, the peptide carbonyl oxygen atoms of Pro175 and Val177, and four water molecules. rsc.org The low-affinity Ca 2 site displays an incomplete octahedral coordination, involving the carboxylate of Asp260, the peptide carbonyl oxygen of Val16, and two water molecules. rsc.org

The primary structural role of these bound calcium ions is to enhance the enzyme's stability, particularly its thermostability. nih.govrsc.orgtandfonline.comnih.gov The binding of Ca²⁺ helps to rigidify the protein structure, protecting it against autolysis and thermal denaturation. tandfonline.comrsc.orgnih.gov While calcium is not essential for proteolytic activity, its removal significantly reduces the enzyme's stability. rsc.orgtandfonline.com Upon depletion of Ca²⁺, the enzymatic activity drops to about 20% of its original value, a change attributed to long-range structural effects rather than autolysis. tandfonline.comrsc.orgnih.govnih.gov

Removal of the tightly bound Ca²⁺ from the Ca 1 site initiates a concerted, domino-like conformational change that propagates through the protein structure. rsc.orgnih.gov This structural shift is transmitted via several secondary structure elements, ultimately affecting the geometry of the substrate recognition site (comprising residues Gly100-Tyr104 and Ser132-Gly136), which is located approximately 25 Å away from the Ca 1 site. nih.govnih.gov This allosteric effect on the substrate binding region explains the observed reduction in activity, even though the catalytic triad itself is not directly impacted. wikipedia.orgnih.gov Structural studies of the Ca²⁺-free enzyme show that the Ca 1 site can be occupied by a sodium ion, while the Ca 2 site is replaced by a water molecule, leading to localized but significant structural rearrangements. nih.govsigmaaldrich.com

Table 2: Calcium Ion Binding Sites in Proteinase K

Binding Site Affinity Coordinating Residues Structural Role
Ca 1 High (Kd ≈ 7.6 x 10⁻⁸ M) rsc.org Asp200, Pro175, Val177 rsc.org Major contributor to thermal stability; removal induces long-range conformational changes affecting the substrate binding site. rsc.orgnih.gov
Ca 2 Weak rsc.orgnih.gov Asp260, Val16 rsc.org Contributes to local structural stability at the N and C termini. rsc.org

Conformational Dynamics and Structural Stability Mechanisms

The structural stability and dynamics of Proteinase K are key to its function and its remarkable resilience under a wide range of conditions. wikipedia.orggbiosciences.comsigmaaldrich.com Molecular dynamics simulations reveal a dichotomy in the enzyme's flexibility: its internal core is relatively rigid, while significant conformational fluctuations are observed in the surface-exposed loops. nih.gov This structural arrangement provides a stable scaffold for the precisely oriented catalytic residues while allowing for the dynamic movements necessary for substrate binding and product release.

The residues of the catalytic triad (Asp39, His69, and Ser224) are located within the rigid core, exhibiting low thermal motion and limited accessibility to the solvent. nih.gov This rigidity is crucial for maintaining the optimal geometry required for efficient catalysis. nih.gov In contrast, the amino acid segments that form the substrate recognition site (residues 100-104 and 132-136) are considerably more flexible and exposed. nih.govnih.govgbiosciences.com

Several factors contribute to the high structural stability of Proteinase K. The tertiary structure is stabilized by two disulfide bonds, Cys34–Cys123 and Cys178–Cys249, which covalently link different parts of the polypeptide chain. nih.gov A network of intramolecular interactions, including hydrogen bonds, ionic interactions (salt bridges), and hydrophobic interactions, further reinforces the folded structure. nih.gov The binding of two calcium ions, as discussed previously, is another major contributor to its stability, particularly against thermal denaturation. nih.gov

Proteinase K maintains its activity over a broad pH range (4.0–12.0) and at temperatures up to 65°C. wikipedia.orggbiosciences.com In aqueous solutions, the enzyme undergoes irreversible unfolding at temperatures above 75–80°C. nih.govacs.org However, in the dry, bulk state, it exhibits exceptional thermal resistance, retaining significant catalytic activity even after incubation at temperatures as high as 130°C to 150°C. nih.govacs.org

Crystallographic studies of Proteinase K complexed with a hexapeptide substrate analogue provide direct evidence for these conformational changes. nih.govyork.ac.uk The binding of the inhibitor molecule induces appreciable movement in the flexible segments of the substrate recognition site, specifically the loops containing residues Gly100-Tyr104 and Ser132-Gly136. nih.govyork.ac.uk These regions adjust their conformation to optimally accommodate the substrate within the active site.

Enzymatic Mechanism and Substrate Specificity of Proteinase, Tritirachium Album Serine

Detailed Catalytic Cycle Analysis

The proteolytic activity of Proteinase K is centered around a catalytic triad (B1167595) of amino acid residues within its active site: Aspartate-39 (Asp39), Histidine-69 (His69), and Serine-224 (Ser224). gbiosciences.com This triad facilitates a multi-step process involving substrate binding, activation of the key serine residue, cleavage of the peptide bond, and subsequent release of the resulting peptide fragments.

Interactive Data Table: Key Components of Proteinase K Catalytic Cycle
StageKey Components/EventsFunction
Substrate Binding Non-specific hydrophobic interactions; Substrate recognition sites (peptide chains 99-104, 132-136)Initial capture of the substrate protein; precise positioning in the active site. gbiosciences.comsigmaaldrich.com
Serine Activation Catalytic Triad (Asp39, His69, Ser224)His69, polarized by Asp39, abstracts a proton from Ser224, increasing its nucleophilicity. gbiosciences.comsigmaaldrich.comwikipedia.org
Peptide Bond Cleavage Nucleophilic attack; Tetrahedral intermediate; Acyl-enzyme intermediate; Oxyanion holeThe activated Ser224 attacks the substrate's peptide bond, forming unstable intermediates stabilized by the oxyanion hole, leading to bond scission. wikipedia.orgresearchgate.netnih.gov
Product Release Hydrolysis of acyl-enzyme intermediateA water molecule hydrolyzes the covalent bond between the enzyme and the first peptide fragment, releasing the products and regenerating the enzyme. sigmaaldrich.comwikipedia.org

The catalytic cycle begins with the binding of a protein substrate to the enzyme. This initial association is driven primarily by non-specific hydrophobic interactions between the substrate and the enzyme's active site. sigmaaldrich.com The active center of Proteinase K contains an extended binding region composed of several subsites. gbiosciences.com Key to this process are the substrate recognition sites, which are flexible peptide chains located at residues 99-104 and 132-136. gbiosciences.com These sites can move and adapt to accommodate the incoming substrate, an action that facilitates its correct positioning for catalysis.

Once the substrate is bound, the catalytic machinery is engaged. The process hinges on the catalytic triad, a classic feature of serine proteases. gbiosciences.com The Asp39 residue orients and polarizes the His69 residue. This enables His69 to act as a general base, abstracting a proton from the hydroxyl group of the Ser224 residue. sigmaaldrich.comwikipedia.org This proton abstraction dramatically increases the nucleophilicity of the serine's oxygen atom, transforming it into a potent nucleophile ready to attack the substrate's peptide bond. wikipedia.org

The activated Ser224 initiates a nucleophilic attack on the carbonyl carbon of the scissile peptide bond in the substrate. nih.gov This attack results in the formation of a short-lived, high-energy tetrahedral intermediate, where the carbonyl carbon is bonded to four other atoms. wikipedia.orgresearchgate.net The negative charge that develops on the carbonyl oxygen is stabilized by hydrogen bonds within a structural feature known as the "oxyanion hole". researchgate.net

The tetrahedral intermediate then collapses. The His69 residue, now acting as an acid, donates its previously acquired proton to the nitrogen atom of the peptide bond, causing the bond to break. This releases the C-terminal portion of the substrate. The N-terminal portion remains covalently attached to the Ser224 residue, forming an acyl-enzyme intermediate. nih.govnih.gov The catalytic cycle concludes when a water molecule enters the active site, is activated by His69 (acting as a base again), and hydrolyzes the acyl-enzyme intermediate. This step releases the N-terminal peptide fragment and regenerates the enzyme, preparing it for another catalytic cycle. sigmaaldrich.comwikipedia.org

Following the cleavage of the peptide bond and the hydrolysis of the acyl-enzyme intermediate, the two resulting peptide fragments are released from the active site. sigmaaldrich.com The dissociation of these products allows the enzyme to bind to a new substrate molecule, continuing the proteolytic process. The entire cycle—binding, catalysis, and release—is a rapid and efficient process that underlies the high activity of Proteinase K.

Substrate Specificity Profiling

Proteinase K is characterized as a broad-spectrum protease, meaning it can cleave a wide array of proteins. sbsgenetech.com However, its action is not entirely random; it exhibits clear preferences for certain amino acids at the cleavage site, which defines its substrate specificity.

The predominant site of cleavage for Proteinase K is the peptide bond immediately following the carboxyl group of specific types of amino acids. wikipedia.orgastralscientific.com.au The enzyme shows a strong preference for aliphatic, aromatic, and other hydrophobic amino acid residues at the P1 position (the amino acid residue just N-terminal to the cleaved bond). gbiosciences.comwikipedia.orgresearchgate.net

Research has identified several amino acids that are preferentially targeted:

Aromatic Amino Acids: Phenylalanine, Tyrosine, Tryptophan. sbsgenetech.comresearchgate.net

Aliphatic/Hydrophobic Amino Acids: Alanine (B10760859), Valine, Leucine, Isoleucine. sbsgenetech.comresearchgate.net

While the P1 residue is the primary determinant of specificity, residues in adjacent positions can also influence the rate of cleavage. For instance, the presence of an Alanine residue at the P2 position has been shown to enhance the efficiency of cleavage. expasy.org This broad but distinct specificity allows Proteinase K to effectively digest a wide range of protein substrates. researchgate.net

Interactive Data Table: Substrate Specificity of Proteinase K
Amino Acid TypePreferred Residues at P1 PositionEnhancing Factors
Aromatic Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp)---
Aliphatic/Hydrophobic Alanine (Ala), Valine (Val), Leucine (Leu), Isoleucine (Ile)Alanine at the P2 position enhances cleavage. expasy.org
Other Preferred Threonine (Thr), Glutamic Acid (Glu)---

Note: The enzyme has a demonstrated preference for cleavage on the carboxyl side of A, E, F, I, L, T, V, W, and Y. researchgate.net

Influence of Peptide Chain Length on Binding and Activity

The catalytic activity of Proteinase, Tritirachium album serine (commonly known as Proteinase K) is significantly influenced by the length of the peptide substrate, indicating an extended substrate binding site. Research into the enzyme-substrate interactions has shown that the binding cleft can accommodate and interact with amino acid residues on both sides of the scissile bond.

Detailed kinetic studies using a series of synthetic peptide substrates have demonstrated that the elongation of the peptide chain on the C-terminal side of the cleavage site enhances the rate of hydrolysis. Specifically, for Proteinase K, this enhancement is observed with interactions extending to the third amino acid residue (the P'3 position) from the cleavage point. acs.org This suggests that the enzyme possesses corresponding subsites (S' subsites) that contribute to substrate binding and transition state stabilization. These interactions, particularly on the C-terminal side of the scissile bond, have been shown to affect the catalytic rate constant (kcat) more significantly than the Michaelis constant (Km). acs.org

The structural basis for this phenomenon lies in the enzyme's substrate recognition sites, which are composed of peptide chains that form a cleft capable of interacting with multiple residues of a substrate. gbiosciences.com Studies involving synthetic octapeptide inhibitors have further suggested that this recognition site is flexible, allowing it to accommodate longer peptide chains. promega.com This extended interaction is crucial for the efficient positioning of the substrate within the active site, facilitating effective catalysis.

Broad-Spectrum Protein Degradation Capability

Proteinase K is renowned for its broad-spectrum proteolytic activity, enabling it to degrade a wide array of proteins under diverse conditions. promega.comwikipedia.org This broad specificity is a key characteristic, making it a powerful tool in molecular biology and biochemistry. The enzyme effectively cleaves peptide bonds adjacent to the carboxyl group of aliphatic, aromatic, and other hydrophobic amino acids. gbiosciences.comwikipedia.org Its activity is not limited to these, and it can cleave other residues, though often with lower efficiency. researchgate.net

This capacity for broad-spectrum degradation extends to highly stable and structurally robust proteins. A notable example is its ability to digest native keratin (B1170402), the fibrous structural protein found in hair and nails, which is the origin of the "K" in its name. gbiosciences.comwikipedia.org Furthermore, Proteinase K is highly effective at inactivating nucleases, such as DNases and RNases, which is critical for protecting the integrity of DNA and RNA during nucleic acid purification procedures. gerbu.de It also efficiently degrades histones and other chromosomal proteins to facilitate the release of high-molecular-weight nucleic acids.

Kinetic Parameters and Reaction Rates

Determination of Vmax and Km Values

The kinetic behavior of an enzyme is characterized by key parameters, including the maximum reaction velocity (Vmax) and the Michaelis constant (Km). Vmax represents the maximum rate of reaction when the enzyme is fully saturated with the substrate, reflecting the catalytic capacity of the enzyme. gatech.edu The Km value is the substrate concentration at which the reaction rate is half of Vmax and is an inverse measure of the enzyme's apparent affinity for its substrate. nih.gov A low Km indicates a high affinity, meaning the enzyme can achieve half of its maximum rate at a low substrate concentration. nih.gov These parameters are typically determined by measuring the initial reaction velocity at various substrate concentrations and fitting the data to the Michaelis-Menten equation, often using a linearized graphical method like a Lineweaver-Burk plot. gatech.edu

For Proteinase K, kinetic parameters have been determined using synthetic chromogenic substrates, which release a colored product upon cleavage, allowing for easy spectrophotometric monitoring of the reaction rate. youtube.com While these substrates are widely used for activity assays, comprehensive reports detailing the kinetic constants for a wide range of substrates are not always available. The specific values are highly dependent on the substrate used, pH, temperature, and buffer composition.

One study using the synthetic tetrapeptide N-succinyl-Ala-Ala-Pro-Leu-p-nitroanilide as a substrate determined a specific Km value for Proteinase K. acs.orgyoutube.com

SubstrateKm (mM)VmaxConditionsReference
N-succinyl-Ala-Ala-Pro-Leu-p-nitroanilide1.29 ± 0.02Not Reported25 °C, 50 mM Tris/HCl (pH 8.6), 1 mM CaCl₂ acs.orgyoutube.com

It is important to note that kinetic parameters determined with short, synthetic peptide substrates can differ significantly from those for full-length protein substrates. For other proteases, it has been observed that the Km for a native protein substrate can be 50 to 100 times lower than for a small peptide substrate, indicating a much higher binding affinity for the natural, larger substrate.

Catalytic Efficiency (kcat/Km) Evaluations

The catalytic efficiency of an enzyme is best described by the specificity constant, which is the ratio of kcat to Km (kcat/Km). The parameter kcat, also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated. gatech.edu The kcat/Km ratio, therefore, provides a measure of how efficiently an enzyme can convert a substrate to a product at low substrate concentrations, taking into account both binding affinity (Km) and catalytic rate (kcat).

The catalytic efficiency of Proteinase K is influenced by specific interactions within its extended binding site. Studies with synthetic peptides have revealed that interactions with substrate residues on the C-terminal side of the scissile bond (P' sites) have a more pronounced effect on kcat than on Km. acs.org This indicates that these interactions are more critical for achieving an optimal transition-state conformation for catalysis than for the initial binding of the substrate.

For example, research has shown that for Proteinase K, extending the peptide substrate up to the P'3 position enhances the rate of hydrolysis. acs.org Furthermore, the nature of the amino acid in the P'1 position (immediately following the cleavage site) influences efficiency, with smaller residues such as Alanine and Glycine (B1666218) being favored in terms of kcat/Km for this subsite. acs.org While specific kcat/Km values for Proteinase K are highly substrate-dependent and not broadly tabulated, these findings illustrate the structural determinants of its catalytic efficiency. As with Km and Vmax, the catalytic efficiency for a full-length protein substrate can be orders of magnitude greater than for a short peptide substrate due to the presence of more extensive interaction sites.

Molecular Biology and Production Strategies for Proteinase, Tritirachium Album Serine

Gene Identification and Cloning

The initial steps toward recombinant production involved the isolation and characterization of the gene encoding Proteinase K from Tritirachium album Limber. Researchers successfully cloned both the complementary DNA (cDNA) and the chromosomal gene in Escherichia coli, allowing for the determination of the entire nucleotide sequence of the coding region and its flanking areas. nih.gov

Sequence analysis revealed that the gene's primary translation product is a preproprotein consisting of 384 amino acid residues. nih.gov This precursor contains a 15-amino-acid signal sequence and a 90-amino-acid propeptide at the N-terminus, which are not part of the mature enzyme. nih.govgoogle.com This structure is analogous to other related bacterial subtilisins, where the signal peptide directs the nascent protein for secretion, and the propeptide is crucial for the correct folding of the active protease. nih.govgoogle.com The propeptide is later removed autocatalytically or by other proteases to yield the mature, active 279-amino-acid enzyme. google.com

Further analysis of the genomic clone identified that the gene's coding sequence is interrupted. The gene is composed of two exons separated by a single, 63-base-pair intron located within the region coding for the propeptide. nih.govgoogle.com The identification of a putative promoter sequence and a capping site suggested that the transcription start site is located 103 base pairs upstream of the ATG initiation codon. nih.gov A similar gene structure, featuring two introns, was also identified for a novel, related serine proteinase named proteinase T from the same organism. nih.gov

**4.2. Recombinant Expression Systems

The successful cloning of the Proteinase K gene paved the way for its production in various heterologous hosts. The goal of these efforts is to achieve high-level expression of the active enzyme, overcoming the limitations of native source extraction.

Escherichia coli is a widely used host for recombinant protein production due to its rapid growth and well-understood genetics. researchgate.net Several strategies have been employed to express Proteinase K in E. coli. In early studies, the cDNA coding for pro-proteinase K was cloned into a plasmid vector under the control of the tac promoter. nih.gov To facilitate secretion and proper processing, the gene was fused to the signal-peptide sequence of the alkaline phosphatase gene, which directed some of the expressed protein to the periplasm where it was processed into its mature, active form. nih.gov

More recent approaches have utilized expression vectors like pET28b for high-level production. researchgate.net However, high-level expression in the E. coli cytoplasm can lead to the formation of insoluble aggregates known as inclusion bodies. google.com While this can result in a high quantity of the protein, it necessitates additional downstream processing steps, including isolation of the inclusion bodies, solubilization with denaturants, and subsequent refolding to generate the active enzyme. google.com

To enhance expression efficiency, the gene encoding Proteinase K has been re-synthesized with a codon bias optimized for E. coli. nih.gov This synthetic gene was then cloned into an arabinose-inducible expression vector, which was successfully used to produce various engineered mutants of the enzyme. nih.gov

Yeast expression systems, particularly that of the methylotrophic yeast Pichia pastoris, offer significant advantages for the production of eukaryotic proteins like Proteinase K. researchgate.net As a eukaryotic host, P. pastoris can perform post-translational modifications, such as correct disulfide bond formation, which are essential for the stability and activity of many secreted proteins. researchgate.netgoogle.com Furthermore, its ability to secrete recombinant proteins into the culture medium simplifies downstream purification. google.commdpi.com

High-level expression of Proteinase K has been successfully achieved in P. pastoris. One effective strategy involved optimizing the gene's coding sequence based on the codon usage preference of P. pastoris and using multi-copy expression vectors to integrate multiple copies of the gene into the host genome. nih.govresearchgate.net Research has demonstrated a clear correlation between the gene copy number and the resulting mRNA and protein expression levels, an effect that is particularly pronounced in high-density fermentation. nih.govresearchgate.net

Using this multi-copy approach, a recombinant P. pastoris strain containing five copies of the target gene produced a Proteinase K concentration of approximately 8.069 mg/mL, with an enzyme activity of 108,295 U/mL, after 84 hours of induction in a high-density fermentation process. nih.govresearchgate.net Various expression vectors have been developed for use in P. pastoris, with pPIC9K and pPICZαA being particularly preferred for expressing the zymogenic precursor of Proteinase K. google.com

Table 1: Impact of Gene Copy Number on Recombinant Proteinase K Expression in Pichia pastoris. nih.govresearchgate.net
Number of Gene CopiesFinal Expression Level (mg/mL)Maximum Enzyme Activity (U/mL)Induction Time (hours)
58.069108,29584

**4.3. Optimization of Enzyme Production

Achieving economically viable production of recombinant Proteinase K requires the optimization of fermentation processes and media composition to maximize yield and activity.

The production of proteases is highly influenced by physical and chemical parameters of the fermentation process. semanticscholar.org Key factors that require optimization include temperature, pH, agitation speed, aeration, and the composition of the culture medium. nih.govfrontiersin.org

For native Proteinase K production from T. album, studies have described an 11-day fed-batch culture process where an initial glucose supply is consumed within 24 hours, followed by feeding with a yeast extract nutrient solution to maintain growth and production. thermofisher.com In recombinant systems, similar optimization is critical. For example, studies on Bacillus subtilis, another common protease producer, have identified optimal conditions such as a temperature of 36-39°C, a pH of 7.5-8.0, and an agitation speed of 180 rpm. semanticscholar.orgfrontiersin.org

The choice of carbon and nitrogen sources in the media is also crucial. While glucose is a common carbon source, others like soluble starch or corn starch have been found to be ideal for protease production in some microorganisms. semanticscholar.orgresearchgate.net Similarly, complex nitrogen sources such as yeast extract, peptone, or corn syrup powder often support higher enzyme yields than simple inorganic sources. frontiersin.orgresearchgate.net The addition of certain metal ions, like Mg²⁺ and Mn²⁺, can also positively influence the production of alkaline proteases. frontiersin.org

Table 2: Examples of Optimized Fermentation Parameters for Protease Production in Different Microorganisms.
ParameterBacillus subtilis GC021 semanticscholar.orgBacillus subtilis BS-QR-052 frontiersin.orgGeneral Range for Fungi nih.govmdpi.com
Temperature39°C36°C28-40°C
Initial pH7.58.04.0-7.0
Agitation Speed180 rpm180 rpm150-250 rpm
Optimal Carbon SourceStarchCorn StarchStarch, Dextrose
Optimal Nitrogen SourceYeast PasteCorn Syrup PowderYeast Extract, Peptone

High concentrations of readily metabolizable substrates like glucose can inhibit the synthesis of certain enzymes, a phenomenon known as catabolite repression. mdpi.com In the case of protease production, the presence of excess glucose can lead microorganisms to preferentially utilize it as a carbon source, thereby reducing the expression of proteases needed to break down proteins for nutrients. mdpi.com A common strategy to circumvent this is a fed-batch fermentation process, where an initial limiting amount of glucose is supplied for biomass growth, and the main production phase is initiated with a different feeding strategy after the initial glucose is depleted. thermofisher.com Another advanced approach involves using mutant host strains of E. coli with defective glucose uptake systems, which effectively reduces glucose consumption and the formation of inhibitory byproducts like acetic acid. nih.gov

The synthesis of proteases can also be repressed by specific amino acids. Studies on the haloalkaliphilic actinomycete Nocardiopsis dassonvillei showed varied effects depending on the amino acid supplied. nih.gov For instance, at a concentration of 1.0% (w/v), amino acids like glycine (B1666218) and valine significantly reduced protease production. nih.gov In contrast, others such as tyrosine and alanine (B10760859) induced enzyme synthesis. nih.gov Asparagine showed a concentration-dependent effect, repressing production at 0.5% but enhancing it at 1.0%. nih.gov Understanding these specific effects is crucial for designing media that maximize enzyme yield by avoiding repressive concentrations of certain amino acids.

Protein Engineering and Directed Evolution for Enhanced Functionality

Protein engineering and directed evolution have emerged as powerful tools to tailor the properties of enzymes for specific industrial and research applications. In the case of Proteinase from Tritirachium album serine (commonly known as Proteinase K), these strategies have been employed to enhance its stability and catalytic activity, as well as to optimize its production in various expression systems.

Strategies for Modifying Stability and Activity

The inherent stability and broad substrate specificity of Proteinase K make it a valuable tool in molecular biology. However, for certain applications, further enhancements in thermostability and catalytic efficiency are desirable. Researchers have successfully employed both rational design and directed evolution approaches to achieve these goals.

One prominent strategy involves structure-guided rational design, where computational tools are used to predict amino acid substitutions that will improve desired protein characteristics. For instance, a study utilized the Rosetta and FoldX software to predict mutations that would enhance the thermostability of Proteinase K. nih.gov This approach led to the construction of fifty-two single amino acid conversion mutants. nih.gov Of these, twenty-one mutants exhibited increased thermostability. nih.gov Notably, the top-performing variants, D260V, T4Y, S216Q, and S219Q, demonstrated a significant improvement in their half-lives at 69°C, with the D260V mutant showing a remarkable 12.4-fold increase compared to the wild-type enzyme. nih.gov This highlights the efficacy of computational methods in pinpointing key residues for stability enhancement.

Another powerful approach is the use of machine learning algorithms combined with the synthesis of gene variants. This method allows for the exploration of a vast sequence space to identify beneficial mutations. In one such study, 24 amino acid substitutions were selected based on alignments of homologous serine proteases. nih.gov Subsequently, 59 gene variants containing different combinations of these substitutions were synthesized and expressed in E. coli. nih.gov The resulting enzymes were screened for their ability to hydrolyze a specific tetrapeptide substrate after heat treatment. nih.gov This data-driven approach, spanning three design cycles, led to the generation of Proteinase K variants with up to a 20-fold increase in activity compared to the wild-type enzyme. nih.gov

These studies underscore the potential of protein engineering to significantly improve the functional properties of Proteinase K, making it an even more robust and efficient tool for a wide range of applications.

Table 1: Examples of Engineered Proteinase K Mutants with Enhanced Thermostability

Mutant Fold Increase in Half-life at 69°C Strategy
D260V 12.4 Structure-guided rational design
T4Y 2.6 Structure-guided rational design
S216Q 2.3 Structure-guided rational design
S219Q 2.2 Structure-guided rational design

Codon Optimization for Expression Systems

The efficient production of recombinant proteins is highly dependent on the compatibility of the coding sequence with the translational machinery of the expression host. Codon usage bias, the preferential use of certain synonymous codons over others, varies significantly between different organisms. Therefore, to achieve high-level expression of Proteinase K in heterologous hosts such as Escherichia coli or Pichia pastoris, codon optimization of the gene is a critical step.

The native gene sequence from Tritirachium album contains codons that may be rare in these commonly used expression hosts, potentially leading to translational stalling, reduced protein yield, and even errors in protein synthesis. patsnap.comyoutube.com Codon optimization involves replacing these rare codons with codons that are more frequently used by the host organism, without altering the amino acid sequence of the protein. patsnap.comyoutube.com

For example, to achieve high-level expression in the methylotrophic yeast Pichia pastoris, the coding sequence of a Proteinase K variant was optimized based on the codon usage preference of this host. nih.gov This strategy, combined with the use of multi-copy expression vectors, resulted in a significant increase in the production of active Proteinase K, reaching levels of approximately 8.069 mg/mL with an enzyme activity of 108,295 U/mL. nih.gov

Similarly, for expression in E. coli, the gene encoding Proteinase K from Tritirachium album was re-synthesized with an E. coli codon bias. nih.gov This approach is fundamental to ensuring that the expression of the gene is not limited by the availability of specific tRNAs in the bacterial host. nih.govacs.org

The process of codon optimization considers several factors beyond just codon frequency, including the GC content of the gene and the avoidance of mRNA secondary structures that can impede translation. patsnap.comthermofisher.com By tailoring the gene sequence to the specific expression host, researchers can overcome potential bottlenecks in protein production and achieve significantly higher yields of functional Proteinase K.

**Table 2: Comparison of Codon Usage for Selected Amino Acids in Tritirachium album, E. coli, and *Pichia pastoris***

Amino Acid Codon Tritirachium album Frequency (%) E. coli Frequency (%) Pichia pastoris Frequency (%)
Arginine AGA High Low High
Arginine AGG High Low Moderate
Leucine CUA Moderate Low Moderate
Isoleucine AUA Moderate Low Moderate
Glycine GGA High Moderate Moderate
Proline CCC Low Low Low

Note: This table provides a simplified representation of codon usage. Comprehensive codon usage tables for each organism should be consulted for a complete analysis.

Enzyme Regulation and Modulation of Proteinase, Tritirachium Album Serine Activity

Endogenous and Exogenous Inhibitors

The activity of Proteinase K can be attenuated or completely blocked by several classes of inhibitors, ranging from small organic molecules to larger peptides and nanoparticles.

As a member of the serine protease family S8, Proteinase K is susceptible to inhibition by compounds that target the catalytically essential serine residue in its active site. nih.gov Phenylmethylsulfonyl Fluoride (PMSF) and Diisopropylfluorophosphate (DFP) are classic irreversible inhibitors of this enzyme. wikipedia.org These inhibitors covalently modify the active site serine (Ser224), rendering the enzyme inactive. promega.com

The mechanism of inhibition by PMSF involves the sulfonylation of the hydroxyl group of the active site serine residue. fsu.edu This reaction is specific to the hyper-reactive serine within the catalytic triad (B1167595) (Asp39-His69-Ser224). promega.cominterchim.fr Because this modification is covalent, the inhibition is irreversible. aatbio.comnih.gov Similarly, DFP also irreversibly inactivates the enzyme. sigmaaldrich.com The effective concentration for PMSF is typically in the range of 0.1 to 1 mM. interchim.fr It is important to note that PMSF has a short half-life in aqueous solutions, which decreases as the pH increases. interchim.fr

Table 1: Common Serine Protease Inhibitors of Proteinase K
InhibitorAbbreviationType of InhibitionMechanism of ActionCitation
Phenylmethylsulfonyl FluoridePMSFIrreversibleCovalently modifies the active site Ser224 residue. interchim.fraatbio.com
DiisopropylfluorophosphateDFPIrreversibleCovalently modifies the active site serine residue. wikipedia.orgsigmaaldrich.com
4-(2-Aminoethyl)benzenesulfonyl FluorideAEBSFIrreversibleActs as a serine protease inhibitor. wikipedia.org

Certain metal ions can significantly inhibit the enzymatic activity of Proteinase K. Divalent mercury ions (Hg2+) are known to be potent inhibitors. nih.gov Research has also been conducted on the effects of copper(II) ions (Cu2+), which demonstrate a significant inhibitory effect. Studies have shown that at equilibrium, two to three Cu2+ ions bind to each molecule of Proteinase K, leading to a complete loss of its activity. wikipedia.org This inhibition process is biphasic, beginning with a weak, reversible binding phase, followed by a slower, irreversible inactivation of the enzyme. wikipedia.org

While calcium ions (Ca2+) are not required for the catalytic activity of Proteinase K, they play a crucial role in stabilizing the enzyme's structure, particularly at elevated temperatures. nih.govsigmaaldrich.com The enzyme possesses two Ca2+ binding sites that are located near the active center but are not directly involved in the catalytic mechanism. amsbio.com The removal of Ca2+, for instance by chelating agents like EDTA or EGTA, reduces the enzyme's stability and can lead to an 80% reduction in its catalytic activity. nih.govnih.gov However, the residual activity is often sufficient for applications like the digestion of contaminating proteins during nucleic acid purification. nih.gov There is a lack of specific research findings regarding the inhibitory effects of cobalt ions (Co2+) on Proteinase K.

Table 2: Effects of Selected Metal Ions on Proteinase K Activity
Metal IonEffect on ActivityMechanism/NoteCitation
Mercury (Hg2+)InhibitionActs as an inhibitor of the enzyme. nih.gov
Copper (Cu2+)InhibitionBinds stoichiometrically (2-3 ions per enzyme) causing irreversible loss of activity. wikipedia.org
Calcium (Ca2+)Stabilization (Not an activator)Binds to two sites near the active center, enhancing thermal stability and protecting against autolysis. Removal reduces activity by up to 80%. nih.govsigmaaldrich.comamsbio.com

Specifically designed peptides can act as potent and highly specific inhibitors of Proteinase K. These inhibitors typically function by mimicking the enzyme's natural substrates and binding tightly within its active site.

Peptide chloromethyl ketones are one such class of inhibitors. A study on the interaction of a carbobenzoxy-Ala-Ala-chloromethyl ketone inhibitor with Proteinase K revealed that it binds to the active site through two covalent bonds: one between the inhibitor's methylene (B1212753) carbon and the Nε2 atom of the catalytic His68, and another between the inhibitor's ketone carbon and the Oγ atom of the catalytic Ser221. sbsgenetech.com The inhibitor is further stabilized by hydrogen bonds, fitting into the protein's polypeptide chain in a three-stranded antiparallel pleated sheet formation. sbsgenetech.com However, some mono- and dipeptide chloromethyl ketone inhibitors have been observed to achieve only a partial inhibition of about 50%, even when present in a significant molar excess.

More complex, rationally designed peptide inhibitors have also been developed. For example, the crystal structure of Proteinase K complexed with a designed octapeptide inhibitor (N-Ac-Pro-Ala-Pro-Phe-DAla-Ala-Ala-Ala-NH2) has been determined. This inhibitor was found to fill the enzyme's recognition site completely, from the S1 to S5 and S1' to S5' subsites. It forms a stable complex through a network of hydrogen bonds and hydrophobic interactions. Interestingly, the inhibitor itself is hydrolyzed by the enzyme, but the resulting fragments remain tightly bound in the active site, separated by a distance of 3.2 Å. Kinetic studies showed that this specifically designed peptide could achieve 100% inhibition.

Table 3: Examples of Peptide-Based Inhibitors for Proteinase K
Inhibitor Class/ExampleInteraction MechanismCitation
Peptide Chloromethyl Ketones (e.g., carbobenzoxy-Ala-Ala-chloromethyl ketone)Forms covalent bonds with active site residues His68 and Ser221. Stabilized by hydrogen bonds in an antiparallel pleated sheet. sbsgenetech.com
Designed Octapeptide (N-Ac-Pro-Ala-Pro-Phe-DAla-Ala-Ala-Ala-NH2)Binds non-covalently via hydrogen bonds and hydrophobic interactions, filling the entire S1-S5' recognition site. The inhibitor is cleaved but the fragments remain bound.

In addition to small molecules and peptides, nanoparticles have been shown to modulate the activity of Proteinase K. The interaction kinetics and the type of inhibition are dependent on the composition of the nanoparticle.

A study investigating the effects of iron oxide and silica (B1680970) nanoparticles on Proteinase K activity found distinct inhibition mechanisms. Iron(III) oxide (Fe2O3) and iron(II,III) oxide (Fe3O4) nanoparticles were found to act as noncompetitive inhibitors. This was determined by kinetic analysis showing that in the presence of these nanoparticles, the maximum reaction velocity (Vmax) of the enzyme decreased while the Michaelis constant (Km) remained unchanged. In contrast, silicon dioxide (SiO2) nanoparticles behaved as mixed inhibitors, where both the Vmax decreased and the Km increased.

The study also determined the dissociation constants (Ki) for the binding of the nanoparticles to the enzyme, which provides a measure of the inhibitor's potency. The Ki values indicated that Fe3O4 nanoparticles bind more strongly to Proteinase K than Fe2O3 nanoparticles.

Table 4: Nanoparticle Inhibition of Proteinase K
NanoparticleInhibition TypeKinetic ParametersDissociation Constant (Ki)Citation
Iron(III) oxide (Fe2O3)NoncompetitiveVmax decreased, Km constant11 µM
Iron(II,III) oxide (Fe3O4)NoncompetitiveVmax decreased, Km constant8.5 µM
Silicon dioxide (SiO2)MixedVmax decreased, Km increased8 µM (KI = 22.5 µM)

Autolytic Properties and Self-Degradation Mechanisms

Proteinase K is known to be susceptible to autolysis, or self-degradation. This process is highly dependent on the enzyme's concentration and the presence of stabilizing factors, most notably calcium ions. Autolysis is more pronounced at low enzyme concentrations (e.g., 0.01 mg/ml), whereas at higher concentrations (1.0 mg/ml and above), the enzyme is significantly more stable and self-degradation does not readily occur.

The primary factor protecting Proteinase K from autolysis is the binding of calcium ions. aatbio.com Ca2+ ions stabilize the enzyme's conformation, making it more resistant to digesting itself. sigmaaldrich.com In the absence of calcium, the enzyme's stability is reduced, which promotes the autolytic process. Even after autolysis, some of the resulting enzyme fragments may retain a degree of proteolytic activity. Due to its sensitivity to autolysis, particularly at warmer temperatures, stock solutions of Proteinase K are typically stored at -20°C to minimize self-degradation over time.

Advanced Methodological Applications in Research Utilizing Proteinase, Tritirachium Album Serine

Nucleic Acid Preparation and Nuclease Inactivation

A primary application of Proteinase K is in the purification of high-quality, intact nucleic acids. Its function is twofold: to release nucleic acids from their association with proteins and to protect them from enzymatic degradation.

Efficient Protein Digestion in DNA and RNA Isolation Protocols

The isolation of DNA and RNA is a fundamental procedure in molecular biology that requires the effective removal of cellular proteins, including structural proteins and enzymes itwreagents.com. Proteinase K is exceptionally suited for this task due to its potent proteolytic activity merckmillipore.com. It efficiently hydrolyzes a wide variety of proteins that contaminate nucleic acid preparations, facilitating their removal agscientific.com.

A key advantage of Proteinase K is its stability and activity in the presence of chemicals that are typically used in lysis buffers to denature proteins, such as Sodium Dodecyl Sulfate (SDS) and urea (B33335) interchim.frpromega.com. In fact, denaturants like SDS can even stimulate the enzyme's activity towards native proteins by making them better substrates wikipedia.org. This allows for a single-step process where cell lysis and protein digestion occur simultaneously, streamlining the extraction workflow. By thoroughly degrading cellular proteins, Proteinase K ensures the release of DNA and RNA from complex nucleoprotein structures like chromatin, leading to higher yields of purified nucleic acids wikipedia.org.

Key Properties of Proteinase K for Protein Digestion
PropertyDescriptionSignificance in Nucleic Acid IsolationReferences
Enzyme SourceFungus Parengyodontium album (Tritirachium album)Provides a highly active and stable serine protease. interchim.frwikipedia.org
Molecular WeightApproximately 28.9 kDaRelevant for purification and characterization. promega.com
Broad SpecificityCleaves peptide bonds adjacent to the carboxyl group of hydrophobic, aliphatic, and aromatic amino acids.Enables the digestion of a wide variety of contaminating proteins. serva.demerckmillipore.com
Activity in DenaturantsRemains active in the presence of SDS (up to 0.5-1%), urea, and Triton X-100.Allows for simultaneous cell lysis and protein degradation, improving efficiency. wikipedia.orgsigmaaldrich.comitwreagents.com
pH RangeActive over a wide pH range (4-12), with an optimum around pH 8.0.Versatile for use in various lysis buffer conditions. wikipedia.org

Protection of Nucleic Acids from Endogenous Nuclease Degradation

Biological samples are replete with endogenous nucleases (DNases and RNases) that can rapidly degrade DNA and RNA upon cell lysis, compromising the integrity of the sample itwreagents.commerckmillipore.com. A critical function of Proteinase K during nucleic acid extraction is the rapid and effective inactivation of these detrimental enzymes interchim.frwikipedia.orgagscientific.com.

By digesting these nucleases, Proteinase K safeguards the target nucleic acids, ensuring the isolation of high-molecular-weight DNA and intact RNA wikipedia.orgsigmaaldrich.com. This protective action is particularly vital when working with tissues known to have high nuclease activity. The enzyme's stability in the presence of common chelating agents like Ethylenediaminetetraacetic acid (EDTA) is another significant advantage interchim.fritwreagents.com. EDTA is often included in extraction buffers to inhibit metal-dependent nucleases by sequestering divalent cations like Mg²⁺. The compatibility of Proteinase K with EDTA allows for a combined strategy to achieve comprehensive nuclease inactivation wikipedia.org.

Applications in Metagenomics Sample Preparation (e.g., 16S/18S rRNA gene sequencing)

Metagenomics, particularly the sequencing of conserved marker genes like the 16S and 18S ribosomal RNA (rRNA) genes, has transformed the study of microbial communities sigmaaldrich.com. The success of these culture-independent techniques hinges on the ability to extract high-quality, unbiased DNA from diverse and often complex environmental or clinical samples.

Proteinase K plays a crucial role in the initial sample preparation steps for metagenomic analysis sigmaaldrich.comsigmaaldrich.com. It is used to digest the proteins of various microorganisms, aiding in the lysis of a broad range of bacterial and archaeal cells, some of which may be resistant to other lysis methods. This ensures a more representative release of genomic DNA from the entire microbial community. Furthermore, by inactivating nucleases from this wide array of organisms, Proteinase K helps preserve the integrity of the DNA, which is essential for subsequent PCR amplification of the 16S/18S rRNA genes and the generation of reliable sequencing data sigmaaldrich.comsigmaaldrich.com. For these sensitive sequence-based approaches, it is essential to use Proteinase K preparations that are free of contaminating DNA sigmaaldrich.com.

Specific Protein Research Applications

Beyond nucleic acid purification, the specific proteolytic activity of Proteinase K is harnessed as an analytical tool in protein-centric research.

Analysis of Prion Protein Structure and Function

Prion diseases, or transmissible spongiform encephalopathies (TSEs), are fatal neurodegenerative disorders caused by the misfolding of the prion protein (PrP) sigmaaldrich.comscientificlabs.co.uk. The normal cellular form, PrPᶜ, is converted into a pathogenic, misfolded isoform called PrPˢᶜ. A key biochemical distinction between these two isoforms is their differential susceptibility to proteolysis.

Proteinase K is a standard tool used in the research and diagnosis of prion diseases sigmaaldrich.comsigmaaldrich.com. While PrPᶜ is readily and completely digested by the enzyme, PrPˢᶜ exhibits partial resistance nih.gov. Treatment with Proteinase K digests the N-terminal portion of PrPˢᶜ, leaving a characteristic protease-resistant core. The detection of this resistant fragment is a hallmark diagnostic indicator for TSEs sigmaaldrich.comsigmaaldrich.com. This differential digestion is not only used for detection but also as a method to probe the structural differences between the normal and pathogenic forms of the protein, helping to elucidate the conformational changes involved in prion pathogenesis sigmaaldrich.com.

Application of Proteinase K in Prion Protein Analysis
Prion Protein IsoformSusceptibility to Proteinase KResult of DigestionApplicationReferences
PrPᶜ (Cellular)SensitiveComplete degradationServes as a negative control in diagnostic assays. nih.gov
PrPˢᶜ (Scrapie)Partially ResistantDigestion of N-terminus, leaving a resistant core fragment (PrP-res).Diagnostic marker for transmissible spongiform encephalopathies (TSEs); structural analysis. sigmaaldrich.comsigmaaldrich.comnih.gov

Determination of Enzyme Localization on Biological Membranes

Understanding the topology of membrane proteins—how they are oriented within a biological membrane—is crucial for determining their function. Proteinase K is employed as a biochemical probe to identify which domains of a membrane protein are exposed to the extracellular environment sigmaaldrich.comscientificlabs.co.uk.

The methodology, often called a protease protection assay, relies on the principle that Proteinase K cannot cross an intact cell membrane. Therefore, when intact cells are treated with the enzyme, only the protein domains exposed on the cell surface will be accessible for digestion sigmaaldrich.comagscientific.com. By analyzing the protein fragments before and after Proteinase K treatment (e.g., via Western blotting), researchers can map the extracellular loops and domains of a target membrane protein. The integrity of intracellular proteins serves as a control to ensure the cell membrane remained intact during the experiment. This technique is valuable for verifying the correct insertion and orientation of proteins within the plasma membrane sigmaaldrich.comscientificlabs.co.uk.

Digestion of Proteins from Complex Biological Samples (e.g., brain tissue for Transmissible Spongiform Encephalopathies research)

A key application of Proteinase, Tritirachium album serine is in the diagnosis and research of Transmissible Spongiform Encephalopathies (TSEs), also known as prion diseases. wikipedia.org These fatal neurodegenerative disorders are characterized by the accumulation of an abnormally folded, protease-resistant isoform of the prion protein (PrP), denoted as PrPSc, in the brain. wikipedia.orgnih.govwikipedia.org The normal, cellular form of the protein is designated PrPC. nih.gov

The partial resistance of PrPSc to proteolysis is a fundamental biochemical marker that distinguishes it from the readily digestible PrPC. wikipedia.orgnih.gov In diagnostic and research settings, brain tissue homogenates are treated with Proteinase K to selectively degrade PrPC and other cellular proteins. nih.gov The resistant core of the PrPSc molecule, often referred to as PrP-res, remains intact and can be subsequently detected using methods like Western blotting or enzyme-linked immunosorbent assay (ELISA). nih.govnih.govresearchgate.net

This differential digestion is the cornerstone of most rapid diagnostic tests for TSEs such as Bovine Spongiform Encephalopathy (BSE) in cattle and scrapie in sheep. nih.gov However, research has shown that the degree of Proteinase K resistance can vary depending on the specific TSE agent, the host species, and the detergents used during sample preparation. nih.govresearchgate.net Furthermore, studies have identified Proteinase K-sensitive fractions of PrPSc, which may have implications for understanding the disease process and improving diagnostic sensitivity. acs.orgnih.gov

Table 1: Comparison of Prion Protein Forms in TSE Research
Protein FormCommon NameSusceptibility to this compoundRole in TSE Diagnosis
PrPCCellular Prion ProteinSensitive (Completely Digested)Removed during sample preparation to allow for detection of the pathogenic form. nih.gov
PrPSc"Scrapie" Prion Protein (Pathogenic)Partially Resistant (N-terminus is cleaved, leaving a resistant core, PrP-res)The resistant core (PrP-res) is the primary biomarker for TSE diagnosis. nih.gov

Pre-hybridization Treatment in In Situ Hybridization

In situ hybridization (ISH) is a powerful technique used to localize specific DNA or RNA sequences within the context of fixed cells and tissues. abcam.com A critical step in the ISH protocol is permeabilizing the tissue to allow probes to access their target nucleic acid sequences. This compound is widely used for this purpose. abcam.comabcam.com

The enzyme gently digests cellular proteins that can mask the target nucleic acid sequences, thereby improving probe penetration and enhancing the hybridization signal. researchgate.netthermofisher.com The concentration of Proteinase K and the duration of the digestion are critical parameters that must be optimized for different tissue types, fixation methods, and sample thicknesses. abcam.comthermofisher.comabcam.co.jp Insufficient digestion can lead to weak or absent signals, while over-digestion can damage tissue morphology, making it difficult to interpret the results. abcam.comresearchgate.netthermofisher.com For instance, a shorter incubation time may result in superficial staining, whereas a prolonged treatment can improve probe penetration into deeper tissue layers but may compromise the sample's structural integrity. researchgate.net

Table 2: Optimization Parameters for this compound in ISH
ParameterRationale for OptimizationEffect of Insufficient TreatmentEffect of Excessive Treatment
Concentration (e.g., 1–20 µg/mL) abcam.comthermofisher.comVaries based on tissue type and fixation. abcam.comthermofisher.comDiminished or absent hybridization signal. abcam.comthermofisher.comPoor or destroyed tissue morphology. abcam.comthermofisher.com
Incubation Time (e.g., 10–30 minutes) abcam.comuw.eduDepends on tissue permeability and enzyme concentration. researchgate.netIncomplete probe penetration, superficial staining. researchgate.netLoss of tissue integrity, high background. researchgate.net
Temperature (e.g., Room Temp to 37°C) abcam.comthermofisher.comAffects enzyme activity rate.Slower digestion, potentially requiring longer incubation.Faster digestion, increases risk of over-digestion. researchgate.net

Preparation of High-Molecular-Weight Nucleic Acids

Chromosomal DNA Preparation for Pulsed-Field Gel Electrophoresis

Pulsed-field gel electrophoresis (PFGE) is a technique used to separate very large DNA molecules, including intact chromosomes. nih.gov A prerequisite for successful PFGE is the isolation of high-molecular-weight (HMW) DNA that is intact and free from degradation. This compound is essential in this process. promega.combio-rad.com

Its primary roles are to digest cellular proteins, including histones and other DNA-associated proteins, and to inactivate endogenous nucleases (DNases) that are released during cell lysis and would otherwise shear the large DNA molecules. geneticeducation.co.insbsgenetech.comastralscientific.com.au The enzyme's ability to remain active in the presence of detergents like Sodium Dodecyl Sulfate (SDS) and chelating agents such as EDTA makes it highly effective for this application. astralscientific.com.auuaslp.mx Typically, cells are embedded in agarose (B213101) plugs before being subjected to a lysis buffer containing Proteinase K. bio-rad.com This matrix protects the fragile HMW DNA from mechanical shearing while allowing the enzyme and detergents to diffuse in and lyse the cells, digest proteins, and inactivate nucleases. bio-rad.comastralscientific.com.au

Immunological and Histological Methodologies

Treatment of Paraffin-Embedded Tissue Sections for Antigen Retrieval

In immunohistochemistry (IHC), a common challenge is the masking of antigenic epitopes caused by chemical cross-linking of proteins during fixation, typically with formalin. novusbio.comptglab.comcellsignal.com This masking can prevent antibodies from binding to their targets, leading to weak or false-negative results. novusbio.com To overcome this, a step known as antigen retrieval is performed.

One major method is Proteolytic-Induced Epitope Retrieval (PIER), which employs enzymes like this compound. novusbio.combio-techne.comrndsystems.com The enzyme works by cleaving the peptide cross-links formed during fixation, which unmasks the epitopes and restores their availability for antibody binding. rndsystems.comihcworld.comvitrovivo.com This process enhances the staining intensity and allows for the detection of proteins that would otherwise be inaccessible. ihcworld.comvitrovivo.com The effectiveness of PIER is dependent on optimizing factors such as incubation time, temperature, and enzyme concentration for each specific antigen, antibody, and tissue type. novusbio.comsysy-histosure.com While effective, PIER can sometimes have a destructive effect on tissue morphology if not carefully controlled. rndsystems.comsysy-histosure.com

Comparative Enzymology and Evolutionary Insights of Proteinase, Tritirachium Album Serine

Structural and Functional Homologies with Other Subtilisin-like Proteasesnih.govcreative-biogene.comfsu.edu

Proteinase, Tritirachium album serine, commonly known as Proteinase K, is a well-characterized member of the subtilase clan SB, specifically belonging to the peptidase family S8 (subtilisin family). creative-biogene.comenzyme-database.orgwikipedia.org Despite its fungal origin, it shares significant structural and functional homology with bacterial subtilisin-like proteases, such as subtilisin BPN'. nih.gov This homology is a classic example of divergent evolution, where a common ancestral gene has given rise to enzymes with similar structures and catalytic mechanisms across different kingdoms of life.

Functionally, the most profound homology is the presence of a catalytic triad (B1167595) in the active site. creative-biogene.comfsu.edu Like other subtilisins, Proteinase K utilizes a charge-relay network composed of aspartic acid, histidine, and serine residues (specifically Asp39, His69, and Ser224 in Proteinase K) to perform nucleophilic catalysis on peptide bonds. creative-biogene.comwikipedia.org This shared mechanism underscores their common evolutionary origin and enzymatic strategy. The substrate specificity is also broadly similar, with a preference for cleaving peptide bonds adjacent to the carboxyl group of hydrophobic amino acids, such as aliphatic and aromatic residues. wikipedia.orgsigmaaldrich.com

Table 1: Structural and Functional Comparison of Proteinase K and Subtilisin BPN'

FeatureThis compound (Proteinase K)Subtilisin BPN'
Enzyme Family Peptidase S8 (Subtilisin)Peptidase S8 (Subtilisin)
Origin Fungal (Tritirachium album)Bacterial (Bacillus amyloliquefaciens)
Tertiary Structure High degree of homologyHigh degree of homology
Catalytic Triad Asp-His-Ser (Asp39, His69, Ser224)Asp-His-Ser (Asp32, His64, Ser221)
Catalytic Mechanism Serine protease charge-relay networkSerine protease charge-relay network
Disulfide Bridges Contains two disulfide bridgesContains no cysteine residues

Comparative Analysis with Related Serine Proteases from Different Organisms

The adaptation of serine proteases to diverse environmental conditions offers a compelling look into molecular evolution. By comparing Proteinase K, a mesophilic enzyme, with its homologs from cold-adapted (psychrophilic) and heat-adapted (thermophilic) organisms, we can identify the specific molecular adjustments that govern their function at different temperatures.

Mesophilic vs. Psychrophilic Proteinase K Forms and Cold-Adaptation Mechanismsresearchgate.netsemanticscholar.orgnih.gov

A key principle of enzyme cold-adaptation is the need to maintain catalytic efficiency at low temperatures where molecular motion is reduced. Psychrophilic enzymes, or cold-adapted enzymes, typically achieve this by having a more flexible molecular structure compared to their mesophilic counterparts. nih.gov

Comparative molecular dynamics simulations between mesophilic Proteinase K and a homologous psychrophilic counterpart have revealed distinct differences. researchgate.netsemanticscholar.org The psychrophilic form exhibits increased flexibility, particularly in regions near the active site and substrate-binding pocket. researchgate.net This enhanced flexibility is thought to facilitate substrate binding and catalysis at low temperatures.

The molecular underpinnings for this increased flexibility include:

Reduced Inter-atomic Interactions : The psychrophilic enzyme has a lower number of hydrogen bonds and salt bridges compared to the mesophilic Proteinase K. This reduction in intramolecular interactions allows for greater conformational freedom. researchgate.net

These adaptations result in a "looser," more dynamic structure that can more readily accommodate substrates and undergo the conformational changes necessary for catalysis in a cold environment.

Differences in Catalytic Properties (kcat, Km)nih.gov

When comparing the psychrotrophic Vibrio proteinase with its mesophilic (Proteinase K) and thermophilic (Aqualysin I) counterparts, significant differences in catalytic properties are observed. For the hydrolysis of the synthetic peptide substrate succinyl-AAPF-p-nitroanilide, the cold-adapted enzyme displays a significantly higher catalytic efficiency (kcat/Km) at lower temperatures. nih.gov This higher efficiency is primarily driven by a higher kcat, indicating a faster turnover rate, which compensates for the reduced reaction rates inherent at low temperatures. Conversely, as the temperature increases, the catalytic efficiency of the mesophilic and thermophilic enzymes surpasses that of the psychrophilic enzyme, which often becomes unstable.

Table 2: Comparative Properties of Proteinase K Homologs from Different Thermal Environments

PropertyPsychrophilic (Vibrio sp.)Mesophilic (Proteinase K)Thermophilic (Aqualysin I)
Optimal Temperature LowModerateHigh
Structural Flexibility HighModerateLow (Rigid)
Thermostability LowModerateHigh
Catalytic Efficiency (kcat/Km) at Low Temp. HighModerateLow
Key Stabilizing Factors Increased surface flexibilityCa²⁺ binding, disulfide bridgesIncreased salt bridges, compact core

Evolutionary Trajectories of Serine Proteases

The evolution of serine proteases is a fascinating story of molecular adaptation and convergence. These enzymes are ubiquitous across all kingdoms of life, participating in a vast array of biological processes. embopress.org They are broadly classified into evolutionarily unrelated clans, which are further subdivided into families based on sequence homology. embopress.orgnih.gov

Proteinase K belongs to the SB clan, which includes the subtilisin-like proteases. nih.gov Another major group is the SA clan, which encompasses the chymotrypsin-like proteases. embopress.org A remarkable finding in enzymology is that these two clans, despite having completely different protein folds and no discernible sequence similarity, have independently evolved the same Asp-His-Ser catalytic triad with an almost identical three-dimensional arrangement in their active sites. psu.edu This is a textbook case of convergent evolution, where natural selection has arrived at the same chemical solution for peptide bond hydrolysis through two different evolutionary paths.

Within the subtilisin-like proteases, phylogenetic analyses based on gene sequences have revealed a complex history of gene duplication, loss, and divergence. nih.gov These evolutionary events have led to the diversification of subtilases into distinct families, such as the proteinase K, kexin, pyrolysin, and subtilisin families. nih.gov The evolutionary relationships within these families can be traced by comparing sequences, revealing how new functions and specificities have arisen from a common ancestral protease. For instance, phylogenetic trees show clear clustering of Proteinase K-like enzymes from fungi, distinct from those found in bacteria. nih.govresearchgate.net This ongoing process of molecular evolution continues to shape the diversity and function of serine proteases in the natural world.

Computational and Biophysical Characterization of Proteinase, Tritirachium Album Serine

Molecular Dynamics Simulations for Conformational Dynamics

Molecular dynamics (MD) simulations have proven to be a powerful tool for exploring the complex conformational landscape and dynamics of Proteinase K. These simulations provide insights into the atomic-level movements and interactions that govern its function.

Analysis of Molecular Motions at Various Temperatures

Temperature is a critical factor influencing the enzymatic activity and stability of Proteinase K. MD simulations performed at a range of temperatures have revealed significant temperature-dependent conformational changes. frontiersin.org Comparative studies between the mesophilic Proteinase K and its thermophilic or psychrophilic homologs have shown that temperature modulates allosteric motions and enzymatic activity. frontiersin.orgnih.gov

For instance, X-ray crystallographic studies at temperatures ranging from 313 K to 363 K have illustrated disparate conformational changes, including alterations in the backbone and side-chain conformations. frontiersin.org MD simulations complement these findings by providing a dynamic view of these changes. At elevated temperatures, an increase in the global flexibility of Proteinase K is observed, which can lead to partial or full unfolding of the enzyme. tandfonline.com Conversely, at lower temperatures, the enzyme adopts a more compact and stable conformation. rsc.org

Root Mean Square Fluctuation (RMSF) of Proteinase K at Different Temperatures. tandfonline.com
Temperature (K)Average Cα RMSF (nm)
3000.087
3730.149
4730.234
5730.479

Investigation of Solvent-Protein Interactions and Flexibility

The solvent environment plays a crucial role in the dynamics and flexibility of Proteinase K. MD simulations have demonstrated that the internal flexibility and mobility of the enzyme are strongly dependent on the solvent temperature. nih.gov An increase in solvent temperature enhances the kinetic energy of water molecules, which in turn increases the mobility and flexibility of the protein. nih.gov This is mediated by competitive interactions between water molecules and the protein surface, as well as internal protein interactions. nih.gov

Studies comparing mesophilic and psychrophilic (cold-adapted) Proteinase K have shown that the increased flexibility of the psychrophilic version is likely due to a reduced number of inter-atomic interactions and an increased number of dynamic hydrogen bonds. researchgate.netrsc.org These solvent-protein interactions are key to understanding the adaptation of the enzyme to different temperature environments.

Free-Energy Landscape Analysis for Enzyme Function and Adaptation

Free-energy landscape (FEL) analysis, derived from MD simulations, provides a map of the conformational states accessible to the enzyme and the energetic barriers between them. researchgate.net This analysis is instrumental in understanding enzyme function and adaptation.

Comparative studies of mesophilic and psychrophilic Proteinase K have revealed distinct differences in their FELs. rsc.orgresearchgate.net The FEL of the psychrophilic variant is often described as more "rugged" and complex, with a greater number of local free-energy minima, indicating a richer conformational diversity. rsc.orgresearchgate.net This increased conformational flexibility is thought to be a key factor in its high catalytic efficiency at low temperatures. researchgate.netrsc.org The broader and more rugged free-energy surface allows the cold-adapted enzyme to more easily access catalytically competent conformations. rsc.org A refined FEL model has been proposed that incorporates the role of water molecules in facilitating this cold adaptation. researchgate.netrsc.org

Molecular Docking Studies for Ligand-Enzyme Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is particularly useful for studying the interaction of enzymes with small molecule ligands.

Probing Binding Modes with Small Molecules (e.g., Glutathione)

The interaction between Proteinase K and the antioxidant molecule glutathione (B108866) (GSH) has been investigated using molecular docking and MD simulations. nih.gov These studies have successfully determined the binding mode and interaction mechanism between the two molecules. nih.gov The binding of GSH to Proteinase K was found to significantly improve the stability of the enzyme. nih.gov The primary forces driving this interaction were identified as hydrogen bonds and van der Waals forces. nih.gov

Spectroscopic Studies for Structural and Interaction Analysis

Spectroscopic techniques are invaluable for providing experimental data on the structure and conformational changes of proteins in solution.

Circular dichroism (CD) and fluorescence spectroscopy are commonly employed to study the secondary and tertiary structures of Proteinase K, respectively. researchgate.net Thermal denaturation studies using these techniques have shown that as the temperature increases from 25 to 65 °C, the enzyme undergoes conformational changes, leading to a loss of activity. researchgate.net Specifically, a decrease in the α-helix content and a red shift in the maximum emission wavelength of tryptophan fluorescence are observed, indicating changes in both the secondary and tertiary structures. researchgate.net The thermal denaturation of Proteinase K has been described as a three-state process. researchgate.net

These spectroscopic methods have also been used to confirm the conformational changes in Proteinase K induced by the binding of ligands such as glutathione. nih.gov Furthermore, techniques like Polarization Modulation-Infrared Reflection-Absorption Spectroscopy (PM-IRRAS) have been used to study the secondary structure of Proteinase K at interfaces, revealing a predominance of α-helical structures. nsf.gov

Spectroscopic Changes in Proteinase K Upon Thermal Denaturation. researchgate.net
ParameterChange with Increasing Temperature (25 to 65 °C)
Enzyme ActivityDecreased
Maximum Emission WavelengthRed shift from 335 to 354 nm
Fluorescence IntensityDecreased
Tryptophan Fluorescence LifetimeReduced from 4.4271 to 4.0324 ns
α-helix FractionDropped

UV-Vis, Fluorescence, and Circular Dichroism Spectroscopy

Spectroscopic methods are instrumental in characterizing the structure and stability of Proteinase, Tritirachium album serine. These techniques provide insights into the protein's tertiary and secondary structure, as well as conformational changes that may occur under different conditions.

UV-Vis Spectroscopy

UV-Vis spectroscopy is a fundamental technique for studying proteins, primarily through the absorption of ultraviolet light by aromatic amino acid residues. The UV-Vis spectrum of Proteinase K in solution exhibits a characteristic absorbance peak between 200 and 350 nm, which is attributed to the presence of aromatic amino acids within its structure. researchgate.net The concentration of Proteinase K solutions is often determined by measuring the UV absorption at 280 nm. aatbio.com A method has been developed to accurately determine protein concentrations and absorptivities from Proteinase K digests based on their absorbance at 280 nm. nih.gov The molar absorptivity can be predicted using the number of tryptophan, tyrosine, and cystine residues. nih.gov

A study investigating the interfacial behavior of Proteinase K at an air-saline subphase demonstrated a linear increase in UV-Vis absorption with increasing surface pressure, indicating a good homogeneity of the enzyme monolayer with no evidence of aggregation during compression. nsf.gov

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique for probing the local environment of specific amino acid residues, particularly tryptophan and tyrosine. Proteinase K contains two tryptophan residues (Trp8 and Trp212) and seventeen tyrosine residues, making it suitable for fluorescence analysis. mdpi.com These intrinsic fluorophores allow for the study of conformational changes and binding interactions.

Research on the interaction of Proteinase K with the flavonoids myricetin (B1677590) and myricitrin (B1677591) showed that these molecules could quench the intrinsic fluorescence of the enzyme through a static quenching mechanism. mdpi.com This quenching indicates a direct interaction and alteration of the microenvironment around the tryptophan residues. mdpi.com Further analysis using synchronous fluorescence spectroscopy can reveal changes in the microenvironment of both tryptophan and tyrosine residues upon ligand binding. mdpi.com

Similar to UV-Vis spectroscopy, the fluorescence intensity of a Proteinase K monolayer at an air-saline interface was observed to increase linearly with surface pressure, further supporting the formation of a homogeneous film. nsf.gov

Circular Dichroism (CD) Spectroscopy

Circular dichroism spectroscopy is a powerful method for analyzing the secondary structure of proteins in solution. nih.gov The far-UV CD spectrum (typically 190-250 nm) provides information on the proportion of α-helices, β-sheets, turns, and random coil structures within the protein.

Studies on Proteinase K have utilized CD spectroscopy to confirm its secondary structure. The CD spectra of Proteinase K Langmuir-Blodgett films have shown that the major conformation present is α-helical. nsf.gov This indicates that the enzyme maintains its secondary structure during immobilization. nsf.gov The ability to monitor changes in the CD spectrum allows for the investigation of how different environments or interactions may affect the protein's folding. nih.gov

Table 1: Spectroscopic Properties of this compound

Spectroscopic Technique Wavelength Range Key Findings
UV-Vis Spectroscopy 200-350 nm Absorbance peak due to aromatic amino acids. Used for concentration determination at 280 nm. researchgate.netaatbio.com
Fluorescence Spectroscopy Emission spectra of Trp and Tyr Intrinsic fluorescence from tryptophan and tyrosine residues allows for binding and conformational studies. mdpi.com
Circular Dichroism (CD) Spectroscopy Far-UV (190-250 nm) Primarily α-helical secondary structure. Used to monitor conformational integrity. nsf.gov

Enzyme-Nanoparticle Interactions and Their Mechanistic Implications

The interaction of proteins with nanoparticles is a complex phenomenon that can lead to conformational changes in the protein, altering its activity and stability. nih.gov When nanoparticles are introduced into a biological environment, they are almost instantaneously coated by proteins, forming a "protein corona". nih.gov Understanding the interaction between Proteinase K and nanoparticles is crucial for applications where the enzyme may be used in conjunction with nanomaterials.

Direct spectroscopic studies detailing the interaction between Proteinase K and a wide range of nanoparticles are limited. However, general principles of protein-nanoparticle interactions can be applied to infer the likely mechanistic implications. The adsorption of proteins onto nanoparticle surfaces is driven by a variety of forces, including electrostatic, hydrophobic, and van der Waals interactions. acs.org These interactions can induce conformational changes in the protein. nih.gov

For instance, a study on the functionalization of gold nanoparticles with Proteinase K for the disruption of Pseudomonas fluorescens biofilms showed a distinct plasmonic band for the nanoparticles and an absorbance region for the protein. researchgate.net While this study focused on the application, it highlights the formation of a stable enzyme-nanoparticle conjugate.

Mechanistic Implications of Nanoparticle Binding

The binding of Proteinase K to a nanoparticle surface can have several mechanistic consequences:

Conformational Changes: The interaction with a nanoparticle surface can induce changes in the secondary and tertiary structure of Proteinase K. nih.gov Circular dichroism spectroscopy would be a key technique to monitor such changes, potentially showing a decrease in α-helical content and an increase in β-sheet or random coil structures, which is a common observation for proteins adsorbing onto surfaces. acs.org

Active Site Accessibility: The orientation of Proteinase K on the nanoparticle surface is critical. If the active site is sterically hindered or blocked due to adsorption, the enzyme's catalytic activity will be reduced. Conversely, a favorable orientation might even enhance activity in some cases.

Stability: The interaction with nanoparticles can either stabilize or destabilize the enzyme. researchgate.net Enhanced stability might be observed due to the rigidification of the protein structure upon binding, while destabilization could occur if the interaction promotes unfolding.

Investigative Approaches

A combination of spectroscopic techniques would be necessary to fully elucidate the mechanistic implications of Proteinase K-nanoparticle interactions:

UV-Vis and Fluorescence Spectroscopy: Changes in the local environment of aromatic residues upon nanoparticle binding can be monitored. A shift in the fluorescence emission maximum or a change in fluorescence intensity can indicate conformational alterations.

Circular Dichroism Spectroscopy: This would be the primary tool to quantify changes in the secondary structure of Proteinase K upon adsorption to nanoparticles.

Table 2: Potential Effects of Nanoparticle Interactions on Proteinase K

Future Research Directions and Emerging Areas for Proteinase, Tritirachium Album Serine

Proteinase K, a serine protease from Tritirachium album, is a widely utilized enzyme in molecular biology for its broad substrate specificity and stability in the presence of denaturing agents. sigmaaldrich.comselectscience.net While its fundamental applications are well-established, ongoing research continues to explore new avenues to enhance its utility and expand its applications. Future research is focused on unraveling novel regulatory mechanisms, advancing protein engineering for tailored functionalities, developing new research tools, and exploring its activity on unconventional substrates and in non-standard environments.

Q & A

Q. What are the optimal experimental conditions for maximizing Proteinase K activity in nucleic acid extraction protocols?

Methodological Answer: Proteinase K exhibits broad activity across pH 4–12.5, but optimal activity occurs at pH 7.5–8.0 in the presence of denaturants like SDS (0.5–1%) or urea (1–4 M) . To design a protocol:

  • Temperature : Incubate at 50–60°C for 1–2 hours for efficient protein digestion .
  • Enzyme Concentration : Use 50–100 µg/mL for standard DNA/RNA extraction; increase to 200 µg/mL for tough tissues (e.g., plant cell walls) .
  • Enhancers : SDS stabilizes the enzyme and enhances activity by 20–30% even in EDTA-containing buffers .

Q. How do SDS and EDTA influence Proteinase K activity, and how should they be incorporated into experimental workflows?

Methodological Answer:

  • SDS : Enhances activity by 20–30% by stabilizing the enzyme’s tertiary structure and denaturing substrate proteins. Use 0.5–1% (w/v) in lysis buffers .
  • EDTA : Does not inhibit activity (unlike metalloproteases) but may reduce nuclease contamination. Concentrations up to 5 mM are tolerated .
  • Protocol Adjustment : For RNA extraction, combine SDS (1%) with Proteinase K at 37°C for 30 minutes to inactivate RNases without damaging RNA .

Q. What quality-control methods ensure the absence of nuclease contamination in Proteinase K preparations?

Methodological Answer:

  • DNase/RNase Testing : Incubate the enzyme with plasmid DNA (e.g., pBR322) or RNA (e.g., rRNA) at 37°C for 2 hours. Analyze integrity via agarose gel electrophoresis; no degradation should occur .
  • Activity Assay : Use azocasein or hemoglobin as substrates. One unit hydrolyzes 1 µmol substrate/min at pH 7.5 and 37°C .

Advanced Research Questions

Q. How can crystallography data guide the engineering of Proteinase K variants with altered substrate specificity?

Methodological Answer: The crystal structure of Proteinase K (PDB: 1IC6) reveals a catalytic triad (Asp39, His69, Ser224) and substrate-binding pockets . To engineer specificity:

  • Site-Directed Mutagenesis : Modify residues in the S1 pocket (e.g., Tyr104, Trp6) to alter preference for aromatic/aliphatic side chains .
  • Case Study : Substituting Tyr104 with smaller residues (e.g., Ala) reduces keratin affinity but increases activity toward charged residues .

Q. How can researchers resolve contradictions in reported thermostability ranges (e.g., 50–60°C vs. 95°C) across studies?

Methodological Answer: Discrepancies arise from enzyme source (wild-type vs. recombinant) and assay conditions:

  • Wild-Type Enzyme : Retains >90% activity at 50–60°C but is inactivated at 95°C .
  • Thermolabile Variants : Engineered versions (e.g., from K. lactis) lose activity at 55°C after 10 minutes, enabling PCR-compatible workflows .
  • Experimental Validation : Use differential scanning calorimetry (DSC) to measure melting temperatures (Tm) under buffer conditions matching the study (e.g., pH, ionic strength) .

Q. What are the functional implications of expressing Proteinase K in Pichia pastoris versus E. coli?

Methodological Answer:

  • Pichia pastoris : Secretes enzymatically active Proteinase K with a yield of ~1.2 g/L and minimal autolysis. Glycosylation at Asn117 enhances stability .
  • E. coli : Requires fusion with signal peptides (e.g., alkaline phosphatase) for secretion. Yields are lower (~0.3 g/L), and inclusion bodies may necessitate refolding .

Q. How does Proteinase K’s broad specificity impact its use in protein fingerprinting and structural proteomics?

Methodological Answer:

  • Protein Fingerprinting : Digest proteins under denaturing conditions (2% SDS, 50°C) for 4 hours. Analyze fragments via MALDI-TOF/MS to generate reproducible cleavage patterns .
  • Limitation : Overdigestion may obscure domain boundaries. Use time-course experiments (10–60 minutes) to capture intermediate fragments .

Q. What mechanisms explain Proteinase K’s ability to degrade poly-L-lactic acid (PLLA) and similar polyesters?

Methodological Answer: Proteinase K hydrolyzes PLLA via a two-step mechanism:

Surface Adsorption : Hydrophobic residues (e.g., Trp6) bind polyester chains .

Ester Bond Cleavage : Catalytic triad (Ser224-His69-Asp39) attacks ester bonds, releasing oligomers .

  • Experimental Design : Monitor degradation via gel permeation chromatography (GPC) and FTIR to track molecular weight reduction and ester peak loss .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.